

# A Systematic Review of Fosrolapitant in Preventing Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Fosrolapitant |           |
| Cat. No.:            | B15619137     | Get Quote |

A detailed analysis of clinical trial data on **Fosrolapitant**, a neurokinin-1 (NK-1) receptor antagonist, for the management of chemotherapy-induced nausea and vomiting (CINV), offering a comparative perspective for researchers and drug development professionals.

**Fosrolapitant**, a prodrug of the NK-1 receptor antagonist Rolapitant, has emerged as a significant therapeutic agent in the prevention of both acute and delayed CINV. This guide provides a systematic overview of its clinical trial performance, primarily focusing on its coformulation with the 5-HT3 receptor antagonist Palonosetron (HR20013), and compares its efficacy and safety with other standard antiemetic regimens.

### **Comparative Efficacy of Antiemetic Regimens**

The primary measure of efficacy in the reviewed clinical trials is the Complete Response (CR) rate, defined as no emesis and no use of rescue medication. The following tables summarize the CR rates for **Fosrolapitant**-based regimens compared to other standard treatments in patients undergoing highly emetogenic chemotherapy (HEC).

Table 1: Overall Complete Response (0-120 hours) in Cycle 1 of Highly Emetogenic Chemotherapy



| Treatment Regimen                            | N   | Overall CR Rate<br>(%) | 95% Confidence<br>Interval |
|----------------------------------------------|-----|------------------------|----------------------------|
| HR20013 +<br>Dexamethasone                   | 373 | 77.7                   | Not Reported               |
| Fosaprepitant + Palonosetron + Dexamethasone | 377 | 78.2                   | -6.7 to 5.0 (Difference)   |

Data from the PROFIT Phase III Trial.[1][2][3][4]

Table 2: Complete Response in Beyond Delayed Phase (120-168 hours) in Cycle 1 of HEC

| Treatment Regimen                            | N   | Beyond Delayed<br>CR Rate (%) | p-value<br>(Superiority) |
|----------------------------------------------|-----|-------------------------------|--------------------------|
| HR20013 +<br>Dexamethasone                   | 373 | 90.3                          | 0.11                     |
| Fosaprepitant + Palonosetron + Dexamethasone | 377 | 86.5                          | Not Applicable           |

Data from the PROFIT Phase III Trial.[1][2][4]

Table 3: Efficacy of HR20013 plus Dexamethasone in a Phase I Trial

| Efficacy Endpoint                | Complete Response Rate (%) |
|----------------------------------|----------------------------|
| Overall Phase (0-120 h)          | 90.9                       |
| Beyond Delayed Phase (120-168 h) | 86.4                       |

Data from a Phase I trial in patients receiving cisplatin-based HEC.[5][6][7]

#### **Comparative Safety and Tolerability**



The safety profile of **Fosrolapitant**, primarily evaluated as the fixed-dose combination HR20013, is comparable to other standard antiemetic regimens. The most frequently reported treatment-related adverse events are summarized below.

Table 4: Incidence of Treatment-Related Adverse Events (TRAEs) in the PROFIT Phase III Trial (Cycle 1)

| Adverse Event              | HR20013 +<br>Dexamethasone (N=373) | Fosaprepitant + Palonosetron + Dexamethasone (N=377) |
|----------------------------|------------------------------------|------------------------------------------------------|
| Any TRAE                   | 35.7%                              | 38.2%                                                |
| Constipation               | Not Reported                       | Not Reported                                         |
| Increased Blood Pressure   | Not Reported                       | Not Reported                                         |
| Abdominal Distension       | Not Reported                       | Not Reported                                         |
| Injection Site Reaction    | Not Reported                       | Not Reported                                         |
| Neutrophil Count Increased | Not Reported                       | Not Reported                                         |

The overall incidence of TRAEs was similar between the two groups.[2][4]

Table 5: Common Treatment-Related Adverse Events in a Phase I Trial of HR20013

| Adverse Event              | Incidence (%) |
|----------------------------|---------------|
| Constipation               | 22.7          |
| Increased Blood Pressure   | 18.2          |
| Abdominal Distension       | 13.6          |
| Injection Site Reaction    | 9.1           |
| Increased Neutrophil Count | 9.1           |

Data from a Phase I trial (N=22).[5][6][7]



#### **Experimental Protocols**

The clinical trials assessing **Fosrolapitant** have followed rigorous methodologies to ensure the validity of their findings. Below are the detailed protocols for the key Phase III and Phase I studies.

#### **PROFIT Phase III Non-Inferiority Trial (NCT05509634)**

- Objective: To evaluate the efficacy and safety of a fixed-dose combination of Fosrolapitant and Palonosetron (HR20013) plus dexamethasone compared to fosaprepitant plus palonosetron and dexamethasone for the prevention of CINV in patients receiving cisplatinbased HEC.[1][2]
- Study Design: A multicenter, randomized, double-blind, double-dummy, positive-controlled, non-inferiority Phase III trial conducted at 67 centers.[1]
- Patient Population: Chemotherapy-naïve adult patients scheduled to receive cisplatin-based HEC.[2]
- Treatment Arms:
  - Experimental Arm: A single intravenous infusion of HR20013 (containing Fosrolapitant)
     on Day 1 before chemotherapy, plus oral dexamethasone on Days 1-4.[2]
  - Control Arm: A single intravenous infusion of fosaprepitant and palonosetron on Day 1
     before chemotherapy, plus oral dexamethasone on Days 1-4.[2]
- Primary Endpoint: The complete response (no emesis and no rescue therapy) rate during the overall phase (0-120 hours) in the first cycle of chemotherapy.
- Secondary Endpoints: Included the complete response rate at the beyond delayed phase (120-168 hours) in cycle 1.[2]

# Phase I Pharmacokinetics, Safety, and Efficacy Trial (NCT05465681)



- Objective: To assess the pharmacokinetics, safety, and preliminary efficacy of a single dose
  of HR20013 in combination with dexamethasone in patients with malignant solid tumors.[5]
   [6]
- Study Design: A Phase I clinical trial.[5][6]
- Patient Population: Patients with solid tumors who were naïve to and scheduled to receive single-day cisplatin-based chemotherapy.[5][6]
- Treatment: A single intravenous infusion of HR20013 on Day 1 prior to chemotherapy, along with oral dexamethasone (12 mg on Day 1, and 3.75 mg twice daily on Days 2-4).[5][6]
- Primary Endpoints: Pharmacokinetic parameters of fosrolapitant, its active metabolite rolapitant, M19 (a major active metabolite of rolapitant), palonosetron, and dexamethasone.
   [5][6]
- Secondary Endpoints: Safety and efficacy, including complete response rates in the overall (0-120 hours) and beyond delayed (120-168 hours) phases.[6]

#### **Visualized Mechanisms and Workflows**

To further elucidate the context of **Fosrolapitant**'s application, the following diagrams illustrate its mechanism of action and the general workflow of the clinical trials.





Click to download full resolution via product page

Mechanism of Action for CINV and Therapeutic Intervention.





Click to download full resolution via product page

Generalized Workflow of a Phase III Fosrolapitant Clinical Trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. Randomized, Phase III Trial of Mixed Formulation of Fosrolapitant and Palonosetron (HR20013) in Preventing Cisplatin-Based Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: PROFIT PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Fosrolapitant Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Pharmacokinetics, safety, and efficacy of mixed formulation of fosrolapitant and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, safety, and efficacy of mixed formulation of fosrolapitant and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Systematic Review of Fosrolapitant in Preventing Chemotherapy-Induced Nausea and Vomiting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619137#a-systematic-review-and-meta-analysis-of-fosrolapitant-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com